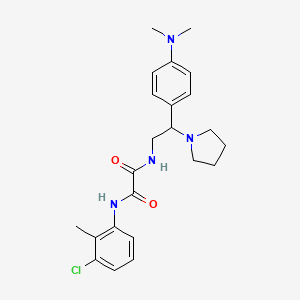

CID44216842

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

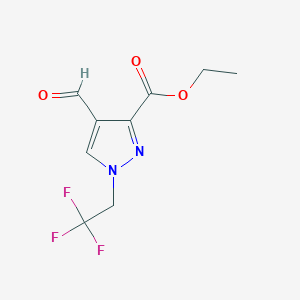

Die Synthese von CID44216842 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazol-Grundstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies beinhaltet die Reaktion eines Hydrazinderivats mit einem 1,3-Diketon, um den Pyrazolring zu bilden.

Bromierung: Die Einführung des Bromatoms am Phenylring erfolgt durch eine Bromierungsreaktion unter Verwendung von Brom oder einem Bromierungsmittel.

Sulfonierung: Die Sulfonamidgruppe wird durch Reaktion des Zwischenprodukts mit einem Sulfonylchlorid eingeführt.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als molekulare Sonde verwendet, um die Funktion von Cdc42 und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Cdc42 bei der Organisation des Zytoskeletts, der Zellmigration und der Signaltransduktion zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, bei denen Cdc42 beteiligt ist, wie z. B. Krebs, Immunerkrankungen und neuronale Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Cdc42 abzielen .

Wirkmechanismus

This compound wirkt als nicht-kompetitiver allosterischer Inhibitor von Cdc42. Es bindet an das Cdc42-Protein und hemmt dessen Guaninnukleotid-Bindungsaktivität. Diese Hemmung verhindert die Aktivierung von Cdc42 und seinen nachgeschalteten Signalwegen, was zur Unterdrückung von Cdc42-abhängigen zellulären Prozessen wie Filopodienbildung und Zellmigration führt .

Analyse Chemischer Reaktionen

CID44216842 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID44216842 has a wide range of scientific research applications, including:

Chemistry: It is used as a molecular probe to study the function of Cdc42 and its role in various cellular processes.

Biology: The compound is used to investigate the role of Cdc42 in cytoskeleton organization, cell migration, and signal transduction.

Medicine: this compound has potential therapeutic applications in treating diseases where Cdc42 is implicated, such as cancer, immune diseases, and neuronal disorders.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting Cdc42 .

Wirkmechanismus

CID44216842 acts as a non-competitive allosteric inhibitor of Cdc42. It binds to the Cdc42 protein and inhibits its guanine nucleotide binding activity. This inhibition prevents the activation of Cdc42 and its downstream signaling pathways, leading to the suppression of Cdc42-dependent cellular processes such as filopodia formation and cell migration .

Vergleich Mit ähnlichen Verbindungen

CID44216842 ist einzigartig in seiner hohen Selektivität für Cdc42, ohne signifikante Hemmung anderer GTPasen wie Rac und Rho. Ähnliche Verbindungen umfassen:

EHT 1864: Ein Rac1-Inhibitor, der auch auf Cdc42 abzielt, jedoch mit geringerer Selektivität.

ML141: Ein weiterer Cdc42-Inhibitor mit einem anderen Wirkmechanismus.

BMS-986122: Ein selektiver Inhibitor von Cdc42 mit ähnlicher Potenz, aber unterschiedlicher chemischer Struktur

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Cdc42-bedingten zellulären Prozessen und die Entwicklung therapeutischer Mittel macht, die auf Cdc42 abzielen.

Eigenschaften

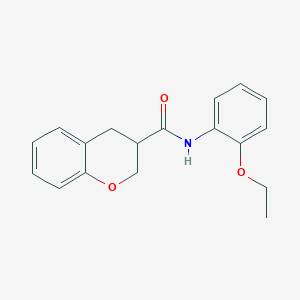

IUPAC Name |

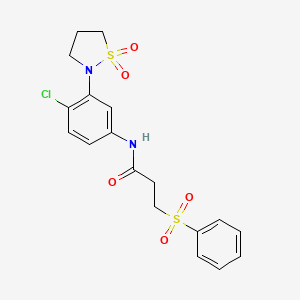

4-[3-(4-bromophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUYDLXQQMWRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222513-26-9 |

Source

|

| Record name | 1222513-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

![2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3000091.png)